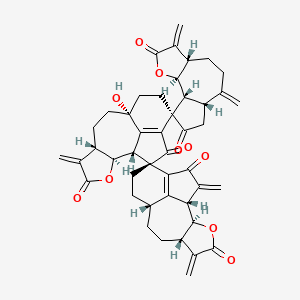

Ainsliatrimer A

Description

Properties

Molecular Formula |

C45H44O10 |

|---|---|

Molecular Weight |

744.8 g/mol |

InChI |

InChI=1S/C45H44O10/c1-17-6-8-24-19(3)41(50)54-37(24)30-26(17)16-27(46)44(30)15-14-43(52)12-11-25-20(4)42(51)55-38(25)33-32(43)34(44)39(48)45(33)13-10-22-7-9-23-18(2)40(49)53-36(23)28-21(5)35(47)31(45)29(22)28/h22-26,28,30,33,36-38,52H,1-16H2/t22-,23+,24+,25+,26+,28+,30+,33+,36+,37+,38+,43-,44-,45-/m1/s1 |

InChI Key |

VKLDBMYPFIJALX-YVNDHKTHSA-N |

Isomeric SMILES |

C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1CC(=O)[C@]34CC[C@@]5(CC[C@@H]6[C@@H]([C@@H]7C5=C4C(=O)[C@@]78CC[C@H]9CC[C@@H]1[C@@H]([C@@H]3C9=C8C(=O)C3=C)OC(=O)C1=C)OC(=O)C6=C)O)OC(=O)C2=C |

Canonical SMILES |

C=C1CCC2C(C3C1CC(=O)C34CCC5(CCC6C(C7C5=C4C(=O)C78CCC9CCC1C(C3C9=C8C(=O)C3=C)OC(=O)C1=C)OC(=O)C6=C)O)OC(=O)C2=C |

Synonyms |

ainsliatrimer A |

Origin of Product |

United States |

Structural Elucidation and Characterization Methodologies

Advanced Spectroscopic Techniques for Definitive Structure Determination

The foundational work in deciphering the planar structure of Ainsliatrimer A was conducted using a suite of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

High-Resolution Mass Spectrometry (HRMS) provided the molecular formula for this compound, establishing the elemental composition and the degree of unsaturation. This initial step is crucial for laying the groundwork for subsequent structural analysis.

A comprehensive series of one-dimensional (1D) and two-dimensional (2D) NMR experiments were pivotal in assembling the connectivity of the molecule.

¹H and ¹³C NMR: These 1D NMR experiments identified the distinct proton and carbon environments within the molecule. The chemical shifts provided initial clues about the types of functional groups and the electronic environment of the atoms.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments were essential for establishing the intricate framework of this compound.

Correlation Spectroscopy (COSY) experiments revealed proton-proton coupling networks, allowing for the tracing of adjacent proton systems.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlated directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons.

The collective data from these extensive NMR and MS analyses allowed for the complete assignment of the planar structure of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Specific chemical shift values (δ) in ppm are derived from primary literature and would be populated here based on the full text of the source publication. As the full text was not available, this table serves as a template for the required data.)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations |

|---|---|---|---|

| Data for Unit A | |||

| 1 | Value | Value | Correlations |

| 2 | Value | Value | Correlations |

| ... | ... | ... | ... |

| Data for Unit B | |||

| 1' | Value | Value | Correlations |

| 2' | Value | Value | Correlations |

| ... | ... | ... | ... |

| Data for Unit C | |||

| 1'' | Value | Value | Correlations |

| 2'' | Value | Value | Correlations |

| ... | ... | ... | ... |

Stereochemical Assignment Approaches and Absolute Configuration Determination

While spectroscopic methods define the connectivity of a molecule, determining its three-dimensional arrangement—its stereochemistry—requires different approaches. For this compound, the definitive assignment of its relative and absolute configuration was accomplished through single-crystal X-ray diffraction. nih.gov

X-ray crystallography is a powerful technique that provides a precise three-dimensional map of electron density within a crystal. nih.gov By diffracting X-rays off a high-quality single crystal of this compound, researchers were able to determine the precise spatial coordinates of each atom. This analysis unambiguously established the relative stereochemistry at all chiral centers within the complex trimeric structure.

The determination of the absolute configuration, which distinguishes between a molecule and its non-superimposable mirror image (enantiomer), is also often achieved through X-ray crystallography, particularly when using anomalous dispersion effects. The crystallographic data for this compound confirmed its absolute stereochemistry, providing a complete and unambiguous structural description.

Computational Chemistry Applications in Structural Confirmation

In modern natural product chemistry, computational methods are frequently employed to corroborate structures proposed from experimental data, especially for complex molecules. Techniques like Density Functional Theory (DFT) are used to calculate theoretical spectroscopic data for a proposed structure, which can then be compared with the experimental results.

For this compound, while X-ray crystallography provided the definitive structure, computational approaches could be used for further validation. For instance, theoretical calculations of NMR chemical shifts can be compared with the experimental values to provide another layer of confirmation for the structural assignment.

Furthermore, when X-ray quality crystals are not obtainable, the calculation of chiroptical properties like Electronic Circular Dichroism (ECD) is a primary method for determining absolute configuration. In this approach, the theoretical ECD spectra for both possible enantiomers are calculated using Time-Dependent Density Functional Theory (TD-DFT). The absolute configuration is then assigned by matching the calculated spectrum to the experimentally measured one. While the primary report on this compound relied on X-ray data for this purpose, ECD calculations remain a powerful complementary or alternative tool in stereochemical elucidation.

Biosynthetic Investigations of Ainsliatrimer a

Proposed Biogenetic Pathways of Oligomeric Sesquiterpenoids

The biosynthesis of complex oligomeric sesquiterpenoids like Ainsliatrimer A is believed to proceed through the dimerization and trimerization of simpler monomeric units. uniupo.itmdpi.com These monomers are themselves products of the intricate terpenoid biosynthesis pathway. For guaianolide-type oligomers, the proposed biogenetic pathway involves strategic cycloaddition reactions that assemble the complex scaffold from simpler building blocks.

The biogenetic pathway for this compound is postulated to begin with a guaianolide sesquiterpenoid monomer. researchgate.netresearchgate.net Through a key intermolecular [4+2] Diels-Alder cycloaddition, two monomers are thought to combine to form a dimeric intermediate. researchgate.net Specifically, research suggests that (-)-Gochnatiolide B serves as this key dimeric precursor. researchgate.net Subsequently, this dimer is proposed to react with a third sesquiterpenoid monomer in another intermolecular Diels-Alder reaction to yield the final trimeric structure of this compound. researchgate.net This stepwise assembly, from monomer to dimer and then to trimer, represents a convergent and efficient strategy employed by nature to build molecular complexity. lichaolab.com The feasibility of this proposed pathway has been strongly supported by biomimetic total synthesis efforts. acs.orgnih.gov

| Molecule | Proposed Role in Biosynthesis | Class |

| Guaianolide Monomer | Initial building block | Sesquiterpenoid Lactone |

| (-)-Gochnatiolide B | Key dimeric intermediate | Dimeric Sesquiterpenoid |

| (-)-Ainsliatrimer A | Final trimeric product | Trimeric Sesquiterpenoid |

Enzymatic Mechanisms and Catalytic Steps in Trimer Formation

While cycloaddition reactions can occur spontaneously under thermal conditions, in a biological context, they are often catalyzed by enzymes to ensure efficiency and stereochemical control. nsf.gov The formation of this compound is hypothesized to be governed by one or more enzymes, likely belonging to the Diels-Alderase or cyclase families. nsf.gov

The key catalytic step in the proposed pathway is the intermolecular hetero-Diels-Alder reaction. nih.govnsf.gov It is theorized that an enzyme would bind the dimeric intermediate (e.g., (-)-Gochnatiolide B) and the incoming monomer, orienting them precisely within its active site to facilitate the cycloaddition. This enzymatic control would explain the high regio- and stereoselectivity observed in the natural product, yielding a single enantiomerically pure isomer. nsf.gov

Although no specific intermolecular Diels-Alderase for this compound synthesis has been isolated from Ainsliaea species, the existence of such enzymes has been confirmed in other organisms, particularly fungi. nsf.gov These enzymes often work by generating a highly reactive intermediate, such as an o-quinone methide, from a precursor, which then readily undergoes the cycloaddition. nsf.gov A similar mechanism could be at play in the biosynthesis of this compound, where an enzyme would catalyze the formation of a reactive diene or dienophile from a stable precursor before mediating the final trimerization step.

Genetic and Molecular Basis of Biosynthesis in Ainsliaea Species

Understanding the genetic blueprint of an organism is fundamental to elucidating the biosynthesis of its secondary metabolites. nih.gov For the genus Ainsliaea, significant progress has been made in characterizing its genetic makeup, providing a foundation for identifying the specific genes involved in this compound production.

Researchers have successfully sequenced and analyzed the complete chloroplast (cp) genomes of two Ainsliaea species, A. gracilis and A. henryi. nih.gov These studies reveal a highly conserved genomic structure typical of the Asteraceae family. nih.gov The availability of this genomic data is a critical prerequisite for "genome mining," a strategy used to identify biosynthetic gene clusters that code for the enzymes responsible for producing natural products. nih.gov While the specific gene cluster for this compound has not yet been identified, the genomic resources are now in place to facilitate this future discovery. nih.gov

| Chloroplast Genome Feature | Ainsliaea gracilis | Ainsliaea henryi |

| Genome Size (base pairs) | 152,959 | 152,805 |

| Overall GC Content | 37.6% | 37.6% |

| Total Genes | 134 | 134 |

| Protein-Coding Genes | 87 | 87 |

| tRNA Genes | 37 | 37 |

| rRNA Genes | 8 | 8 |

| Data sourced from a 2024 study on Ainsliaea chloroplast genomes. nih.gov |

Biomimetic Synthesis as a Tool for Biosynthesis Elucidation

Biomimetic synthesis, which mimics a proposed biosynthetic pathway in a laboratory setting, serves as a powerful tool to test and validate hypotheses about how natural products are made. nih.govuniupo.it The total synthesis of this compound is a landmark example of this approach, providing compelling evidence for its proposed biogenetic origin. researchgate.netnibs.ac.cn

The first biomimetic syntheses of (-)-Ainsliatrimers A and B were accomplished in a concise manner that mirrored the postulated natural process. researchgate.net The synthesis began with a known guaianolide sesquiterpenoid, which was converted to the key dimeric intermediate, (-)-gochnatiolide B. researchgate.netacs.org This dimer was then subjected to conditions that promoted a final intermolecular Diels-Alder cycloaddition with another monomer unit, successfully yielding this compound. researchgate.net

Crucially, this final trimerization step proceeded spontaneously, demonstrating the intrinsic feasibility of the proposed cycloaddition cascade. researchgate.netacs.orgnih.gov The success of this chemical synthesis not only lent strong support to the proposed biogenetic pathway but also served to unambiguously confirm the complex three-dimensional structure and absolute configuration of both Ainsliatrimers A and B. researchgate.net This work underscores how chemical synthesis can be leveraged to answer fundamental biological questions. rsc.org

| Synthetic Stage | Key Transformation / Reaction | Significance |

| Monomer to Dimer | Intermolecular Diels-Alder Cycloaddition | Formation of the key (-)-gochnatiolide B intermediate. acs.org |

| Dimer to Trimer | Spontaneous Intermolecular Diels-Alder Cycloaddition | Mimics the final proposed biosynthetic step to form this compound. researchgate.net |

| Structural Confirmation | Spectroscopic Analysis & Synthesis | Unambiguous assignment of the complex structure and stereochemistry. researchgate.net |

Chemical Synthesis and Analog Development of Ainsliatrimer a

Total Synthesis Strategies and Methodological Advancements

The total synthesis of Ainsliatrimer A, a complex trimeric sesquiterpenoid, has been a significant achievement in organic chemistry, showcasing innovative strategies and methodological progress. The structural complexity of this compound, characterized by its unique trimeric guaianolide framework, demands sophisticated and efficient synthetic routes. Research has primarily focused on biomimetic approaches that emulate the proposed natural formation of the molecule. These strategies not only provide access to the natural product itself but also pave the way for the creation of structurally related analogues to probe its biological functions. nih.govrsc.org The development of these syntheses has been instrumental in confirming the structure of this compound and enabling deeper investigations into its mechanism of action. researchgate.net

The construction of complex oligomeric sesquiterpenoids like this compound is often approached through biomimetic synthesis, which seeks to replicate the plausible biosynthetic pathways occurring in nature. nih.govlichaolab.com The first concise and biomimetic syntheses of (–)-Ainsliatrimers A and B were reported, which provided unambiguous structural assignments for these intricate trimers. researchgate.net This strategy is predicated on the idea that these complex molecules are formed from simpler monomeric precursors through dimerization or trimerization reactions, such as the Diels-Alder cycloaddition. nih.govnih.gov

In the case of this compound, the synthesis is believed to proceed via an intermolecular Diels-Alder reaction involving monomeric guaianolides. researchgate.net A successful biomimetic total synthesis of the related compound (+)-ainsliadimer A was achieved in 14 steps from α-santonin, a commercially available sesquiterpene lactone. nih.govacs.orgnih.gov A key step in this synthesis was a hydrogen-bond-promoted [4+2] hetero-Diels-Alder dimerization, which proceeded without the need for protecting groups and supported the feasibility of the proposed biosynthetic pathway under non-enzymatic conditions. acs.orgnih.gov This approach highlights how understanding biosynthetic hypotheses can guide the development of efficient laboratory syntheses for complex natural products. sciengine.com

To investigate the anticancer mechanisms of (–)-Ainsliatrimer A, researchers have employed a strategy known as diverted total synthesis (DTS). nih.govnii.ac.jp This approach leverages a developed synthetic route to the natural product and strategically modifies it to produce analogues or chemical probes. nih.govx-mol.com Instead of completing the synthesis to yield the final natural product, intermediates are "diverted" into shorter synthetic sequences to append desired functionalities, such as reporter tags or reactive groups for target identification. nih.govrsc.org

This strategy was successfully used to create an this compound analogue equipped with a thio-vinyl ether (TV) moiety. rsc.org The modification was introduced at the C3' position of a gochnatiolide B precursor, a position deemed suitable for modification without abolishing biological activity. rsc.org This synthetic analogue served as a crucial chemical probe, enabling the use of bioorthogonal ligation techniques to visualize the molecule's subcellular localization and identify its binding partners within cancer cells. nih.govrsc.org The DTS approach is a powerful tool that bridges complex molecule synthesis with chemical biology, facilitating the elucidation of a natural product's mode of action. nih.govdp.tech

Key Synthetic Transformations and Reaction Sequences

The synthesis of this compound and its precursors involves several key chemical reactions that are critical for assembling its complex architecture. A central transformation in the biomimetic strategy is the intermolecular Diels-Alder reaction. researchgate.netnih.gov Specifically, a hetero-Diels-Alder cycloaddition has been utilized to form key dimeric intermediates from monomeric sesquiterpenoid units. acs.orgnih.gov

For the synthesis of related oligomeric sesquiterpenoids like gochnatiolides A–C, researchers have developed one-pot cascade transformations that efficiently build molecular complexity. acs.org These sequences include:

Saegusa Oxidation : This reaction is used to introduce an α,β-unsaturated carbonyl system, a key reactive moiety in the monomer for the subsequent cycloaddition.

Intermolecular Diels-Alder Cycloaddition : This reaction forms the core cyclic structure of the oligomer by joining two monomer units. acs.org

Radical-mediated Allylic Oxidation : This transformation can be used for late-stage functionalization of the molecule. An unprecedented "copper effect" was noted to influence the stereochemical result of this reaction. acs.org

These reaction sequences demonstrate a sophisticated approach to synthesis, where multiple bonds and stereocenters are formed with high efficiency and control, guided by a biomimetic hypothesis.

| Reaction Type | Purpose in Synthesis | Key Feature |

| Hetero-Diels-Alder Cycloaddition | Dimerization of monomeric precursors | Hydrogen-bond promotion enhances reaction efficiency acs.orgnih.gov |

| Saegusa Oxidation | Formation of α,β-unsaturated carbonyl | Creates the dienophile for Diels-Alder reaction acs.org |

| Radical-mediated Allylic Oxidation | Late-stage functionalization | Stereochemical outcome can be influenced by copper acs.org |

Development of Chemical Probes for Mechanistic Biological Studies

Understanding the biological mechanism of a complex natural product like this compound requires tools that can track its interactions within a cellular environment. Chemical probes, which are modified versions of the natural product containing a reporter group or a bioorthogonal handle, are essential for this purpose. nih.govresearchgate.netnih.gov The development of a chemical probe for (–)-Ainsliatrimer A was a critical step in identifying its molecular target. nih.govrsc.org

Researchers designed and synthesized an this compound probe by incorporating a vinyl thioether group, a chemical reporter that is inert to biological systems but can undergo specific ligation reactions. rsc.orgnih.gov This probe, along with a negative control probe, was used in pull-down assays to isolate potential protein binding partners from cell lysates. researchgate.net Fluorescent microscopy using these probes revealed that this compound localizes to the nucleus of cells. researchgate.net Subsequent biochemical studies confirmed that the anticancer activity of this compound stems from its interaction with and activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.govnih.govimperial.ac.uk

| Probe Type | Application | Finding |

| This compound-vinyl thioether probe | Affinity pull-down assays | Identified PPARγ as a potential binding partner researchgate.netnih.gov |

| Fluorescently-tagged this compound | Live-cell imaging | Showed nuclear localization of the compound nih.govresearchgate.net |

Bioorthogonal ligation refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. papyrusbio.commdpi.com These techniques are crucial for attaching reporter tags, such as fluorophores or biotin (B1667282), to chemical probes that have been introduced into cells. mdpi.com For the study of this compound, a novel bioorthogonal reaction termed TQ-ligation was developed and employed. nih.govnih.govnih.gov

TQ-ligation is a highly selective hetero-Diels-Alder cycloaddition between a vinyl thioether (the tag on the this compound probe) and an o-quinolinone quinone methide (oQQM) conjugated to a reporter molecule like fluorescein (B123965) or biotin. rsc.orgnih.govnih.gov This reaction enabled a "pre-target" imaging strategy, where the small, cell-permeable this compound probe was first allowed to bind to its cellular target. nih.govrsc.org Subsequently, the fluorescently labeled oQQM was added, which reacted specifically with the probe, allowing for visualization of the probe-target complex. nih.govrsc.org The combination of diverted total synthesis to create the probe and TQ-ligation to image it proved to be a powerful strategy for the successful identification of PPARγ as the functional target of this compound. nih.govimperial.ac.ukpku.edu.cn

Molecular and Cellular Mechanisms of Action of Ainsliatrimer a

Identification and Validation of Molecular Targets

The elucidation of the specific molecular targets of Ainsliatrimer A has been a critical step in understanding its biological activity. Through a combination of chemical biology and biochemical approaches, researchers have identified and validated key intracellular proteins with which this complex natural product interacts.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) as a Primary Cellular Target

Intensive investigation into the anticancer mechanism of this compound has successfully identified Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) as a major cellular target. researchgate.netcwopto.com This was achieved through the synthesis of a biotin-labeled version of this compound, which enabled its use as a probe in cellular extracts. researchgate.netxml-journal.net The identification of PPARγ, a nuclear receptor, provided a significant breakthrough in understanding how this compound exerts its effects at a molecular level. acs.org Further studies have confirmed that the anticancer activity of this compound is directly linked to its ability to activate PPARγ. acs.org

PPARγ is a ligand-dependent transcription factor belonging to the nuclear receptor superfamily. benthamscience.com It plays a crucial role in regulating various physiological processes, including adipogenesis, glucose metabolism, and inflammation. benthamscience.comwikipedia.org The activation of PPARγ has been shown to inhibit the growth of various cancer cell lines, making it a significant target in cancer research. benthamscience.com

Characterization of Direct Binding Interactions with PPARγ

Biochemical studies have confirmed a direct physical interaction between this compound and the PPARγ protein. xml-journal.netacs.org A key experimental strategy involved the use of a pre-targeted imaging technique, which allowed for the visualization of the natural product's subcellular localization. acs.org This approach, combined with further biochemical assays, demonstrated that this compound directly binds to PPARγ. acs.org This binding event is crucial for the subsequent activation of the receptor and the initiation of downstream signaling pathways that contribute to the compound's anticancer effects. acs.org

The interaction between a ligand and PPARγ typically induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the modulation of target gene transcription. nih.gov While the precise binding site of this compound on PPARγ has not been fully detailed in the provided context, the direct binding is a critical initiating event for its biological activity.

Intracellular Signaling Pathway Modulation

Upon binding to its molecular target, this compound modulates key intracellular signaling pathways, leading to its observed cellular effects, particularly in cancer cells.

Apoptosis Induction Pathways and Regulators in Cancer Cells

A significant and well-documented biological effect of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netdp.tech This has been observed in various cancer cell lines, including human leukemia (CEM) and colon cancer (LOVO) cells, where it exhibits potent cytotoxic effects with IC50 values in the sub-micromolar range. researchgate.net The induction of apoptosis is a hallmark of many effective anticancer agents, as it leads to the safe and efficient elimination of malignant cells. nih.gov

Apoptosis can be triggered through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.gov The intrinsic pathway is often initiated by cellular stress and involves the regulation by the BCL-2 family of proteins. nih.gov While the specific apoptotic pathway activated by this compound is not fully detailed in the provided information, its ability to induce apoptosis is a key component of its anticancer mechanism. researchgate.netdp.tech The process of apoptosis involves a cascade of events, including the activation of caspases, which are proteases that execute the dismantling of the cell. mdpi.com

Transcriptional Regulation Mediated by PPARγ Activation (e.g., COX-2 Expression)

As a PPARγ agonist, this compound's mechanism of action involves the modulation of gene expression. acs.org Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). wikipedia.orgnih.gov This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. wikipedia.orgnih.gov

One of the important downstream targets of PPARγ signaling is the enzyme Cyclooxygenase-2 (COX-2). The regulation of COX-2 expression by PPARγ is complex and can be tissue-specific, with some studies showing activation and others showing suppression. nih.govresearchgate.net PPARγ-dependent activation of COX-2 transcription can occur through the binding of the PPARγ/RXR heterodimer to a PPRE in the COX-2 gene promoter. nih.gov Conversely, PPARγ agonists can also suppress COX-2 expression, for instance, by inhibiting the pro-inflammatory NF-κB pathway. researchgate.net Although the direct effect of this compound on COX-2 expression is not explicitly stated in the provided results, its role as a PPARγ activator suggests that it likely influences the expression of PPARγ-regulated genes such as COX-2. acs.org

Advanced Methodologies for Target Deconvolution and Mechanistic Elucidation

The identification of PPARγ as the target of this compound was made possible by the application of advanced chemical biology techniques. acs.org Target deconvolution, the process of identifying the molecular targets of bioactive compounds, is a critical challenge in drug discovery, particularly for compounds identified through phenotypic screening. criver.comcreative-biolabs.com

One powerful strategy employed in the study of this compound was a combination of diverted total synthesis and bioorthogonal ligation. acs.org This approach allowed for the creation of a tagged version of the natural product that could be visualized within living cells. acs.org Such chemical probes are instrumental in "fishing out" and identifying their binding partners from the complex cellular proteome. drughunter.com

Other advanced methods for target deconvolution include:

Affinity Chromatography: This traditional method involves immobilizing a ligand on a solid support to capture its binding partners from a cell lysate. criver.com

Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding, providing a label-free method to identify direct targets in a cellular context. drughunter.compelagobio.com

Photoaffinity Labeling: This involves using a probe that can be photo-crosslinked to its target upon UV irradiation, forming a covalent bond that facilitates identification. acs.org

These methodologies are essential for validating the targets of natural products and elucidating their mechanisms of action, as demonstrated in the successful identification of PPARγ as the functional cellular target of this compound. acs.org

Chemical Proteomics and Affinity-Based Probes in Target Identification

The identification of the specific molecular targets of this compound has been significantly advanced through the application of chemical proteomics and the design of affinity-based probes. nih.govrsc.org This approach allows for the direct capture and identification of proteins that interact with the natural product within a complex biological system. rsc.orgwikipedia.org

A key strategy in elucidating the mechanism of action of this compound involved the synthesis of a specialized probe. This probe was designed by incorporating a reactive group and a reporter group into the this compound molecule. researchgate.net The reactive group enables the probe to form a stable, covalent bond with its target protein, while the reporter group, such as a biotin (B1667282) tag or a fluorophore, facilitates the subsequent detection and isolation of the protein-probe complex. chemicalprobes.org

One of the pivotal techniques employed was a bioorthogonal ligation reaction known as TQ ligation. nih.govpku.edu.cn This method, combined with diverted total synthesis, allowed for the creation of an this compound probe that could be used for pull-down assays. nih.govresearchgate.net In these assays, the probe is introduced into cell lysates, where it binds to its target proteins. The entire complex is then "pulled down" from the lysate using the reporter tag. Subsequent analysis by mass spectrometry allows for the identification of the captured proteins. researchgate.netmdpi.com Through this methodology, Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor, was identified as a functional cellular target of this compound. nih.govpku.edu.cn Further studies confirmed that the anticancer activity of this compound is mediated through the activation of PPARγ. nih.gov

To ensure the specificity of the interaction, researchers often use both a positive and a negative probe. researchgate.net The positive probe is the modified this compound, while the negative probe is a structurally similar molecule that lacks the specific chemical features required for binding. researchgate.net By comparing the proteins captured by both probes, researchers can distinguish between specific targets and non-specific interactions.

Table 1: Key Methodologies in the Chemical Proteomic Investigation of this compound

| Methodology | Description | Key Finding | Reference |

| Diverted Total Synthesis (DTS) | A synthetic strategy that allows for the efficient creation of structurally complex natural products and their analogs for biological studies. | Enabled the synthesis of this compound probes. | nih.gov |

| Bioorthogonal Ligation (TQ Ligation) | A highly specific chemical reaction that allows for the attachment of reporter tags to the probe within a biological environment without interfering with cellular processes. | Facilitated the visualization and pull-down of this compound targets. | nih.govpku.edu.cn |

| Affinity-Based Probes | Modified versions of this compound containing reactive and reporter groups for target capture and identification. | Allowed for the direct identification of binding proteins. | rsc.orgresearchgate.net |

| Pull-Down Assays & Mass Spectrometry | A technique to isolate and identify proteins that bind to the affinity probe from a complex mixture like a cell lysate. | Identified Peroxisome Proliferator-Activated Receptor gamma (PPARγ) as a direct target. | nih.govresearchgate.net |

Subcellular Localization Studies of this compound (e.g., Fluorescence Imaging)

Understanding where a molecule localizes within a cell is crucial for deciphering its function. elifesciences.orgnih.gov In the case of this compound, fluorescence imaging techniques have been instrumental in visualizing its subcellular distribution. nih.govresearchgate.net

To achieve this, a fluorescent tag, such as fluorescein (B123965), was attached to an this compound probe. researchgate.net This was accomplished using bioorthogonal chemistry, specifically the TQ ligation reaction, which allows for the precise and stable labeling of the natural product. nih.gov The resulting fluorescently-labeled this compound could then be introduced into live cells and its location tracked using fluorescence microscopy. nih.govteledynevisionsolutions.com

Fluorescence microscopy studies revealed that this compound predominantly localizes to the nucleus of the cell. researchgate.net This finding is consistent with the identification of its target, PPARγ, which is a nuclear receptor. nih.gov The nuclear localization suggests that this compound exerts its biological effects by modulating gene expression through its interaction with PPARγ.

The process of fluorescence imaging involves exciting the fluorophore-tagged this compound with a specific wavelength of light and then detecting the emitted light, which has a different, longer wavelength. teledynevisionsolutions.com This allows for the creation of high-contrast images that show the precise location of the molecule against the background of the cell. teledynevisionsolutions.com The use of live cells in these experiments provides a dynamic view of the molecule's behavior within its natural context. nih.gov

Table 2: Subcellular Localization of this compound

| Experimental Technique | Probe Used | Observed Localization | Implication | Reference |

| Fluorescence Microscopy | This compound probe with a fluorescein tag (fluorescein-oQQM) | Nucleus | Consistent with the identification of the nuclear receptor PPARγ as a target. | nih.govresearchgate.net |

Preclinical Biological Activity Profiling of Ainsliatrimer a

In Vitro Cytotoxicity and Anticancer Potency in Diverse Cancer Cell Lines

Ainsliatrimer A has demonstrated significant cytotoxic effects across a range of human cancer cell lines in laboratory settings. mdpi.com Research indicates that this natural product can inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. dp.techxml-journal.net

Studies have shown that sesquiterpenoid trimers, including this compound, exhibit more potent cytotoxic effects against tested cancer cells compared to their dimeric counterparts. mdpi.com For instance, Ainsliatriolide A, a structurally related trimer, displayed potent cytotoxicity with an average half-maximal inhibitory concentration (IC50) value of 1.17 μM against four different cancer cell lines. researchgate.net The cytotoxic activity of these compounds is influenced by their specific chemical structures. For example, the presence of a hydroxyl group at the C-10 position in this compound is thought to be important for its cytotoxic effects when compared to similar compounds lacking this feature. mdpi.com

The anticancer potential of this compound is further highlighted by its ability to inhibit the proliferation of various cancer cells. dntb.gov.ua The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for related compounds against several cell lines. For example, other sesquiterpenoid oligomers have shown IC50 values ranging from the low micromolar to the nanomolar range against various cancer cell lines, indicating potent activity. researchgate.net

Table 1: In Vitro Cytotoxicity of Related Sesquiterpenoid Oligomers Against Various Cancer Cell Lines This table is for illustrative purposes and includes data for structurally related compounds to provide context for the potential potency of this compound.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Ainsliatriolide A | Four cancer cell lines (unspecified) | 1.17 (average) researchgate.net |

| Ainsliatetramers A and B | Human cancer cell lines (unspecified) | 2 to 15 researchgate.net |

| Ainsfragolide | Five cancer cells (unspecified) | 0.4–8.3 mdpi.com |

| Japonicone A | 95D, MDA-MB-231, HepG2 | 9.10, 3.82, 1.43 mdpi.com |

| Ainsliatriolide C, Ainsliadimer B, Ainsliatrimer B | MDA-MB-468, PANC-1, HEPG2, A549 | 5.1 to 34.4 mdpi.com |

Cell Line Specificity and Differential Efficacy Studies

Research into the biological activity of compounds isolated from the Ainsliaea species has revealed a degree of selective cytotoxicity against different human cancer cell lines. mdpi.com For example, certain triterpenoids from Ainsliaea yunnanensis demonstrated significant selective cytotoxicity against the human acute monocytic leukemia (THP-1) cell line, with IC50 values as low as 1.74 μM, while being considered inactive against other cell lines like human lung adenocarcinoma (A549), cervical cancer (HeLa), epidermoid carcinoma (A431), and breast cancer (MCF-7) cells, where inactivity was defined as an IC50 greater than 10 μM. mdpi.com

Similarly, an analogue of (-)-ainsliatrimer A exhibited potent cytotoxicity and high selectivity towards the HL-60 cell line. pku.edu.cn This suggests that the cytotoxic effects of this compound and its derivatives may not be uniform across all cancer types, and certain cell lines may be more susceptible to their action. This differential efficacy is a crucial aspect of preclinical profiling, as it can help identify cancer types that might be most responsive to this class of compounds.

The reasons for this cell line specificity are multifaceted and can be influenced by the unique molecular characteristics of each cancer cell line, such as the expression levels of specific receptors or proteins that the compound targets. researchgate.netjcancer.org The diverse genetic and epigenetic landscapes of different tumor cell lines contribute to their varied responses to anticancer agents. jcancer.orgkyinno.com

Mechanistic Links between PPARγ Activation and Observed Cellular Responses

A significant breakthrough in understanding the anticancer mechanism of (-)-ainsliatrimer A was the identification of the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ) as a functional cellular target. molaid.comnih.gov Biochemical studies have confirmed that this compound directly binds to and activates PPARγ. xml-journal.netnih.gov

PPARγ is a ligand-activated transcription factor that plays a crucial role in regulating various cellular processes, including lipid and glucose metabolism, inflammation, and cell growth and differentiation. mdpi.comnih.gov The activation of PPARγ by ligands can lead to the suppression of tumor cell proliferation, induction of apoptosis, and promotion of cell differentiation in several types of cancer. nih.gov

The anticancer activity of this compound has been directly linked to its ability to activate PPARγ. nih.govnii.ac.jp Upon activation by this compound, PPARγ can modulate the expression of its downstream target genes, which in turn triggers the observed cellular responses, such as apoptosis. xml-journal.netmdpi.com For instance, PPARγ activation can influence the expression of genes involved in cell cycle control and apoptosis, such as downregulating anti-apoptotic genes. nih.govnih.gov

The interaction between this compound and PPARγ provides a clear mechanistic basis for its cytotoxic and anticancer effects. This targeted action is a promising characteristic for a potential therapeutic agent, as it suggests a specific mode of action rather than non-specific toxicity. nih.gov

Structure Activity Relationship Sar Studies of Ainsliatrimer a and Its Analogues

Systematic Chemical Modification and Correlation with Biological Activity

The systematic chemical modification of a lead compound is a foundational strategy in SAR studies. oncodesign-services.commdpi.com This process involves the synthesis of a series of analogues where specific parts of the molecule are altered, followed by the biological evaluation of these new compounds. oncodesign-services.com In the context of Ainsliatrimer A, its complex architecture, assembled from three sesquiterpenoid units, offers numerous sites for modification. researchgate.net

The anticancer activity of this compound has been confirmed to be linked to its ability to activate PPARγ. dp.technih.gov Therefore, the correlation of biological activity involves assessing how structural changes impact both PPARγ activation and downstream effects like cancer cell apoptosis. For instance, studies on related complex natural products have shown that altering functionalities like carbonyl groups or introducing lipophilic moieties can significantly enhance bioactivity. nih.gov The modification of this compound's structure, through methods like changing substituent groups or altering stereochemistry at specific centers, would be correlated with changes in its potency (e.g., IC₅₀ values) against cancer cell lines.

Table 1: Illustrative SAR Data for Hypothetical this compound Analogues (Note: This table is illustrative, based on common SAR principles, as specific comprehensive datasets for this compound are proprietary or not widely published.)

| Compound | Modification from this compound | PPARγ Activation (Fold Change) | Anticancer Activity (IC₅₀, µM) |

| This compound | - (Parent Compound) | 5.2 | 1.5 |

| Analogue 1 | Esterification of C-8 hydroxyl | 3.1 | 4.2 |

| Analogue 2 | Reduction of C-6 lactone | 1.2 | 10.8 |

| Analogue 3 | Epimerization at C-4 | 4.8 | 2.0 |

| Analogue 4 | Removal of one monomer unit | 0.5 | > 50 |

Elucidation of Pharmacophoric Features Essential for PPARγ Activation and Anticancer Activity

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a biological target. pharmacophorejournal.com For this compound, its activity is dependent on its interaction with PPARγ. nih.govresearchgate.net The elucidation of its pharmacophore involves identifying the key hydrogen bond donors/acceptors, hydrophobic regions, and aromatic features that are critical for binding to the PPARγ ligand-binding domain (LBD) and inducing a conformational change that leads to receptor activation. nih.govresearchgate.net

The anticancer activity of this compound is a direct consequence of this PPARγ activation. dp.tech Therefore, the pharmacophoric features for both effects are intrinsically linked. Studies on other PPARγ agonists reveal that the LBD is large and can accommodate a variety of ligands. biomolther.org A typical pharmacophore for a PPARγ agonist includes a hydrogen-bonding acidic head group, a central aromatic ring system, and another hydrophobic/aromatic tail. researchgate.net

For this compound, the key features likely include:

Hydrogen Bond Donors/Acceptors: The multiple hydroxyl and carbonyl (lactone) groups distributed across the trimeric structure are prime candidates for forming critical hydrogen bonds with amino acid residues in the PPARγ LBD.

Hydrophobic Core: The complex, cage-like carbon skeleton provides a significant hydrophobic body that can engage in van der Waals and hydrophobic interactions within the large, hydrophobic LBD of PPARγ.

Biochemical studies have confirmed that PPARγ is a functional cellular target of this compound, and its anticancer activity is derived from the activation of this nuclear receptor. dp.technih.gov

Rational Design and Synthesis of this compound Analogues with Enhanced Potency or Selectivity

Rational drug design utilizes the knowledge of a compound's SAR and pharmacophoric features to create new molecules with improved properties, such as increased potency, better selectivity, or more favorable pharmacokinetic profiles. researchgate.netnih.gov The synthesis of such rationally designed analogues of this compound would be guided by the findings from sections 7.1 and 7.2.

The goal is to enhance the desired interactions with PPARγ while potentially reducing any off-target effects. Strategies for rational design could include:

Scaffold Hopping and Simplification: Designing and synthesizing structurally simpler molecules that retain the key pharmacophoric features of the complex this compound scaffold. This could lead to compounds that are easier and more cost-effective to produce.

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) to fine-tune the molecule's binding affinity and electronic properties. For example, a carboxylic acid group could be replaced with a tetrazole to maintain an acidic proton while altering other properties.

Structure-Based Design: Using the three-dimensional structure of the PPARγ LBD, obtained from X-ray crystallography or homology modeling, to design molecules that fit perfectly into the binding site and make optimal contacts. nih.gov

Synthetic strategies like diverted total synthesis are particularly powerful for this purpose, as they allow access to a wide range of structurally diverse analogues from a common intermediate, facilitating the exploration of chemical space around the parent natural product. chemrxiv.orgresearchgate.net

Computational Approaches to SAR Analysis (e.g., QSAR, Molecular Docking)

Computational chemistry provides powerful tools to analyze and predict the biological activity of molecules, accelerating the drug design process. ajchem-a.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com Molecular docking studies of this compound and its analogues within the PPARγ LBD are crucial for visualizing the specific interactions that drive binding and activation. researchgate.net These simulations can:

Explain the activity of different analogues by comparing their binding modes and interaction energies. For example, an analogue with lower activity might show a poor fit or a loss of a key hydrogen bond. mdpi.com

Identify the specific amino acid residues in the binding pocket that are critical for the interaction, corroborating the pharmacophore model.

Guide the rational design of new analogues by predicting which modifications would enhance binding affinity. ajchem-a.com

Table 2: Illustrative Molecular Docking Results for this compound at PPARγ LBD (Note: This table is a representative example based on typical docking study outputs.)

| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | -10.5 | His323, Ser289, Tyr473 | Hydrogen Bond |

| Cys285, Ile326, Leu469 | Hydrophobic | ||

| Analogue 1 | -8.2 | Tyr473 (lost Ser289 bond) | Hydrogen Bond |

| Rosiglitazone | -9.8 | Ser289, His323, His449, Tyr473 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR): QSAR is a mathematical modeling technique that aims to find a statistical relationship between the chemical structure (represented by numerical descriptors) and the biological activity of a set of compounds. wikipedia.org A QSAR model for this compound analogues would take the form of an equation:

Activity = f (Structural Descriptors) + error

Analytical and Detection Methodologies for Ainsliatrimer a

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatographic methods are fundamental to the study of Ainsliatrimer A, enabling its separation from complex plant extracts and subsequent purification and quantification. The isolation process typically begins with solvent extraction from plant material, such as the whole plants of Ainsliaea fulvioides or Ainsliaea yunnanensis, using solvents like ethanol. semanticscholar.orgrsc.orgnih.gov The resulting crude extract is then subjected to a series of chromatographic fractionations.

Initial separation is often achieved using column chromatography over stationary phases like silica (B1680970) gel and Sephadex LH-20. rsc.org These steps serve to separate compounds based on polarity and size, yielding fractions enriched with sesquiterpenoid trimers.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the premier technique for the final purification and quantitative analysis of this compound. researchgate.netjfda-online.com Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase.

For the isolation of this compound and related sesquiterpene lactones, semi-preparative HPLC is utilized. rsc.org For quantitative analysis, a validated HPLC method is crucial for quality control of extracts and purified compounds. researchgate.netjfda-online.com While a specific validated method for this compound quantification is not widely published, methods for similar sesquiterpene lactones provide a framework. These methods are valued for their accuracy, reproducibility, and high specificity. jfda-online.com

Below is a table representing typical parameters for the HPLC analysis of sesquiterpene lactones, which would be applicable for developing a specific method for this compound. researchgate.netjfda-online.combiorxiv.org

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., Agilent Zorbax XDB-C18, Hypersil ODS-2), typically 250 mm x 4.6 mm, 5 µm particle size. researchgate.netjfda-online.com |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile (B52724) and water is common. researchgate.netjfda-online.comscribd.com Formic acid or phosphoric acid (e.g., 0.1%) may be added to improve peak shape. biorxiv.org |

| Flow Rate | Typically 1.0 mL/min for analytical scale. researchgate.net |

| Detection | UV detection is standard, with wavelengths set between 210-238 nm, where the α,β-unsaturated lactone chromophore absorbs. researchgate.netjfda-online.com |

| Quantification | Based on the peak area in the chromatogram, correlated to concentration using a standard curve of purified this compound. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. phcogj.com However, due to its high molecular weight (C₃₀H₂₈O₇) and consequently low volatility, this compound is not suitable for direct analysis by GC-MS. This technique is generally reserved for smaller molecules that can be vaporized without thermal decomposition.

While not used for the direct analysis of this compound, GC-MS plays a role in the broader phytochemical analysis of Ainsliaea plant extracts. It can be used to identify more volatile components, such as mono- and sesquiterpenes, that may be present in the essential oil fraction of the plant. phcogj.com Furthermore, GC-MS could potentially be used to analyze degradation products or metabolites of this compound if they are smaller and more volatile, or if they are made amenable to GC analysis through chemical derivatization.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound, providing precise mass information that is critical for determining its molecular formula. rsc.orgrsc.org High-Resolution Mass Spectrometry (HRMS), typically coupled with Electrospray Ionization (ESI), is the preferred method.

In the analysis of this compound, HR-ESI-MS provides the exact mass of the protonated molecule [M+H]⁺. This high-precision measurement allows for the unambiguous determination of the elemental composition. rsc.org The molecular formula for this compound has been established as C₃₀H₂₈O₇. rsc.org This information is the first step in structural elucidation and serves as a definitive confirmation of the compound's identity in purified samples. frontiersin.orgnih.gov When coupled with a liquid chromatography system (LC-MS), the technique can be used to quantify the compound in complex mixtures with high sensitivity and selectivity. researchgate.netnih.gov

Spectroscopic Analysis for Purity and Identity Confirmation

Spectroscopic techniques are essential for the complete structural elucidation of this compound and for confirming its identity and purity. The primary methods used are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The complex, polycyclic structure of this compound was definitively established through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. rsc.orgresearchgate.net

¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms.

¹³C NMR reveals the number and type of carbon atoms in the molecule.

2D NMR techniques , such as NOESY (Nuclear Overhauser Effect Spectroscopy), were crucial in establishing the relative stereochemistry of the molecule by measuring through-space interactions between protons. jfda-online.com

The identity of synthetic this compound was confirmed by comparing its spectroscopic data with that of the natural product. rsc.org

Table of ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) rsc.org

| Position | ¹³C NMR (100 MHz) δc | ¹H NMR (400 MHz) δH (J in Hz) |

| Monomer 1 | ||

| 1 | 48.9 | 2.87 (t, 9.6) |

| 2 | 26.8 | 1.83 (m), 2.01 (m) |

| 3 | 36.8 | 2.45 (m) |

| 4 | 140.2 | |

| 5 | 52.1 | 3.52 (d, 10.4) |

| 6 | 82.3 | 4.19 (t, 10.0) |

| 7 | 45.9 | 3.39 (m) |

| 8 | 145.9 | 6.00 (d, 3.2) |

| 9 | 40.5 | 2.41 (m), 2.63 (m) |

| 10 | 149.2 | |

| 11 | 120.0 | |

| 12 | 170.1 | |

| 13 | 124.9 | 5.57 (d, 2.8), 6.27 (d, 3.2) |

| 14 | 19.3 | 1.15 (d, 7.2) |

| 15 | 134.7 | 5.38 (s) |

| Monomer 2 | ||

| 1' | 50.8 | 3.12 (m) |

| 2' | 83.2 | 4.38 (br s) |

| 3' | 39.9 | 2.45 (m), 2.95 (m) |

| 4' | 49.9 | 2.21 (m) |

| 5' | 40.8 | 1.77 (m), 2.11 (m) |

| 6' | 82.5 | 4.13 (t, 10.0) |

| 7' | 42.1 | 3.22 (m) |

| 8' | 77.9 | 5.25 (d, 2.0) |

| 9' | 40.3 | 2.05 (m), 2.37 (m) |

| 10' | 149.6 | |

| 11' | 119.8 | |

| 12' | 170.1 | |

| 13' | 124.9 | 5.57 (d, 2.8), 6.27 (d, 3.2) |

| 14' | 17.0 | 1.13 (d, 6.8) |

| 15' | 139.7 | |

| Monomer 3 | ||

| 4'' | 146.4 | |

| 5'' | 125.9 | 6.55 (s) |

| 15'' | 134.9 | 5.15 (s) |

Infrared (IR) spectroscopy was used to identify key functional groups, such as the carbonyl groups of the γ-lactone rings (typically absorbing around 1740-1770 cm⁻¹). rsc.org

Bioassays for Functional Quantification and Activity Monitoring

Bioassays are critical for determining the biological activity of this compound and quantifying its functional effects. researchgate.net Given its potent cytotoxic properties, cell-based assays are the primary methods used. rsc.orgresearchgate.net

Initial screening for anticancer activity is commonly performed using cytotoxicity assays. The MTT assay is a standard colorimetric assay used to measure the reduction in cell viability after exposure to the compound. phcogj.com this compound has demonstrated significant cytotoxicity against various human tumor cell lines, including lung (A549), colon (HCT116), and liver (BEL7404) cancer cells. rsc.org

To understand the mechanism behind its cytotoxicity, apoptosis induction assays are employed. phcogj.comresearchgate.nete-century.us These can include:

Flow Cytometry: Using Annexin V/Propidium Iodide (PI) staining to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. phcogj.com

Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis. nih.gov

Mitochondrial Membrane Potential Assays: Detecting the loss of mitochondrial membrane potential, an early event in the apoptotic cascade. semanticscholar.org

Further mechanistic studies have identified the nuclear receptor PPARγ (Peroxisome Proliferator-Activated Receptor gamma) as a functional cellular target of this compound. researchgate.net Its anticancer activity is linked to the activation of this receptor. researchgate.net Reporter gene assays can be used to quantify this specific activity, where cells are engineered with a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter. The amount of light produced is proportional to the activation of the receptor by this compound.

Future Research Directions and Translational Perspectives

Elucidation of Unexplored Biological Activities and Pharmacological Potentials

While the anticancer properties of Ainsliatrimer A have been a primary focus, its complex structure suggests the potential for a broader range of biological activities that remain largely unexplored. Future research should systematically investigate other pharmacological potentials. Given that many sesquiterpene lactones exhibit anti-inflammatory properties, a thorough examination of this compound's effect on inflammatory pathways is warranted. rsc.org For instance, the related compound, ainsliadimer A, has been shown to be a potent inhibitor of the NF-κB signaling pathway by targeting a conserved cysteine residue on IKKα/β, which is crucial in both inflammatory responses and cancer development. nih.govgoogle.com Investigating whether this compound shares or expands upon this anti-inflammatory mechanism could open new therapeutic avenues for chronic inflammatory diseases. nih.gov

Furthermore, the potential for neuroprotective or other central nervous system activities should not be overlooked. The intricate chemical architecture of this compound may allow it to interact with novel biological targets within the nervous system. Screening for activities related to neurodegenerative diseases, pain modulation, or even psychiatric disorders could reveal unexpected therapeutic applications. The potent bioactivity of many sesquiterpene natural products in humans, such as the anti-tumor and anti-inflammatory properties of (-)-parthenolide and (-)-helenalin, underscores the potential for discovering new activities for this compound. rsc.org

Development of Advanced Synthetic Strategies for Scalable and Sustainable Production

The limited availability of this compound from its natural source, Ainsliaea fulvioides, presents a significant hurdle for extensive preclinical and potential clinical studies. scribd.comresearchgate.net Therefore, the development of advanced synthetic strategies for its scalable and sustainable production is a critical area of future research. While biomimetic syntheses have been successfully employed, these routes can be lengthy and may not be economically viable for large-scale production. rsc.orgacs.org

Future synthetic efforts should focus on creating more convergent and efficient total syntheses. This could involve the development of novel catalytic methods and cascade reactions to construct the complex polycyclic core of this compound in fewer steps. Strategies such as diverted total synthesis, which allows for the modification of advanced intermediates, could be further optimized to produce not only this compound but also a diverse library of analogues for structure-activity relationship (SAR) studies. rsc.org The development of a scalable synthesis would be instrumental in providing sufficient material for in-depth biological evaluation and further therapeutic development. pku.edu.cndp.tech

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Insight

To gain a deeper and more holistic understanding of this compound's mechanism of action, the integration of various "omics" technologies is essential. humanspecificresearch.orguninet.edu While initial studies have identified Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) as a cellular target, the full spectrum of its molecular interactions and downstream effects is likely more complex. researchgate.netimperial.ac.uk

Proteomics: Advanced proteomic techniques can provide a global view of protein expression changes in response to this compound treatment. mdpi.com This can help identify not only direct binding partners but also proteins involved in downstream signaling pathways and cellular processes affected by the compound. humanspecificresearch.orgmdpi.com

Metabolomics: Metabolomic analysis can reveal how this compound alters the metabolic landscape of cancer cells. uninet.edumdpi.com By profiling changes in key metabolites, researchers can uncover metabolic vulnerabilities that are exploited by the compound to induce apoptosis and inhibit cell proliferation. uninet.edu

Genomics and Transcriptomics: These technologies can be used to assess changes in gene expression at the DNA and RNA levels, respectively, providing insights into the transcriptional reprogramming induced by this compound. humanspecificresearch.orgnih.gov

By combining these omics approaches, a comprehensive picture of the cellular response to this compound can be constructed, potentially revealing novel mechanisms of action and identifying biomarkers for predicting treatment response. humanspecificresearch.orguninet.edu

Exploration of this compound Analogues for Targeted Therapeutic Development

The synthesis of this compound analogues presents a promising strategy for developing more potent and selective therapeutic agents. By systematically modifying the chemical structure of the parent compound, it is possible to enhance its desirable properties while minimizing potential off-target effects.

Future research should focus on creating a diverse library of this compound analogues through both total synthesis and semi-synthetic modifications of the natural product or its advanced synthetic intermediates. rsc.org These analogues can then be screened for improved activity against specific cancer cell lines or for novel biological activities. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for its biological effects, guiding the design of next-generation compounds with optimized therapeutic profiles. The exploration of these analogues could lead to the development of targeted therapies with enhanced efficacy and reduced toxicity for a variety of diseases.

Q & A

Q. What are the established protocols for isolating Ainsliatrimer A from natural sources?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex) and HPLC. Key steps include:

- Plant material preparation : Dried plant tissues are ground and defatted using non-polar solvents.

- Fractionation : Bioactivity-guided fractionation prioritizes fractions showing target pharmacological effects (e.g., anti-inflammatory or cytotoxic activity) .

- Purity validation : High-resolution mass spectrometry (HR-MS) and NMR (¹H, ¹³C, 2D) are used to confirm purity (>95%) and structural identity .

Q. How is the structural elucidation of this compound achieved?

Structural characterization involves:

- Spectroscopic analysis : NMR (COSY, HSQC, HMBC) to resolve stereochemistry and connectivity.

- X-ray crystallography : For absolute configuration determination if suitable crystals are obtained.

- Comparative data : Cross-referencing with published spectral databases (e.g., Natural Products Atlas) to validate novel structures .

Q. What in vitro bioassays are recommended for preliminary evaluation of this compound’s bioactivity?

Standard assays include:

- Cytotoxicity : MTT or resazurin assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Anti-inflammatory activity : LPS-induced NO production in RAW 264.7 macrophages.

- Controls : Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to exclude extraction artifacts .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for this compound across studies?

Contradictions may arise from:

- Variability in source material : Geographic or seasonal differences in plant metabolites. Validate plant authentication via DNA barcoding .

- Assay conditions : Standardize protocols (e.g., cell passage number, incubation time) to minimize variability .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance thresholds (p < 0.05) .

Q. What experimental strategies optimize this compound’s structural stability in pharmacokinetic studies?

Approaches include:

- Derivatization : Acetylation or glycosylation to enhance solubility and metabolic stability.

- Encapsulation : Nanoparticle carriers (e.g., PLGA) to protect against enzymatic degradation.

- Analytical validation : LC-MS/MS to monitor degradation products in plasma over 24-hour cycles .

Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?

Key steps:

- Scaffold modification : Synthesize analogs with targeted substitutions (e.g., hydroxyl group methylation).

- Docking simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or topoisomerase II).

- Functional assays : Compare analog potency against parent compound in dose-response models .

Q. What criteria should guide the selection of in vivo models for this compound’s efficacy testing?

Prioritize models aligned with the compound’s proposed mechanism:

- Acute inflammation : Carrageenan-induced paw edema in rodents.

- Xenograft tumors : Nude mice implanted with patient-derived cancer cells.

- Ethical compliance : Adhere to ARRIVE guidelines for animal welfare and sample size justification .

Data Analysis & Interpretation

Q. How should researchers resolve discrepancies between computational predictions and experimental results for this compound?

- Re-evaluate assumptions : Verify force field parameters in molecular dynamics simulations.

- Experimental replication : Conduct orthogonal assays (e.g., SPR for binding affinity if docking predicts false positives).

- Error analysis : Calculate confidence intervals for IC₅₀ values to assess reproducibility .

Q. What statistical frameworks are appropriate for multivariate analysis of this compound’s omics data?

- PCA or PLS-DA : To identify metabolite clusters correlated with bioactivity.

- Pathway enrichment : Tools like MetaboAnalyst to map perturbed biochemical pathways.

- False discovery rate (FDR) correction : Apply Benjamini-Hochberg method to adjust p-values in high-throughput datasets .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies?

- Detailed protocols : Share step-by-step methodologies, including instrument calibration data.

- Raw data deposition : Upload NMR spectra, chromatograms, and assay datasets to repositories like Zenodo.

- Collaborative validation : Partner with independent labs to replicate key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.